molecular formula C22H19F3N2O2 B2542863 N-(3,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-82-6

N-(3,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2542863
CAS No.: 339027-82-6
M. Wt: 400.401
InChI Key: FXSKPBFWQVVCGI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule characterized by a pyridinecarboxamide core substituted with a 3-(trifluoromethyl)benzyl group at position 1 and a 3,4-dimethylphenyl group at the amide nitrogen. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the dimethylphenyl substituent modulates steric and electronic properties. This compound belongs to a class of trifluoromethyl-based molecules explored for therapeutic applications, particularly targeting proteases or kinases due to their ability to mimic peptide substrates or ATP analogs .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c1-14-8-9-18(11-15(14)2)26-20(28)19-7-4-10-27(21(19)29)13-16-5-3-6-17(12-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSKPBFWQVVCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (CAS: 339027-82-6) is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

PropertyValue
Molecular Formula C22H19F3N2O2
Molecular Weight 400.4 g/mol
Purity >90%

The structure features a pyridine ring, which is known for its diverse pharmacological properties, and trifluoromethyl groups that can enhance biological activity by improving metabolic stability and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyridinecarboxamide have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. In a comparative study, it was found to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors treated with a derivative of this compound showed a 30% response rate in tumor reduction after six weeks of therapy. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway .
  • Case Study on Anti-inflammatory Effects : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in a significant decrease in joint swelling and inflammation markers compared to control groups. Histological analysis revealed reduced synovial inflammation .

Research Findings

Recent studies have focused on elucidating the mechanism of action of this compound. Key findings include:

  • Mechanism of Action : The compound appears to exert its effects through inhibition of specific kinases involved in cell signaling pathways related to cancer and inflammation .
  • Bioavailability Studies : Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use .

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C_{21}H_{20}F_{3}N_{1}O_{2}
  • Molecular Weight : 393.39 g/mol
  • Key Functional Groups : The compound contains a pyridine ring, carbonyl groups, and trifluoromethyl groups which contribute to its biological activity.

Computational Analysis

Computational studies have been employed to predict the pharmacokinetic properties of this compound. Properties such as solubility, permeability, and metabolic stability have been assessed using molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide. Experimental data indicate that this compound exhibits significant growth inhibition against various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted on different cancer cell lines demonstrated that the compound showed:

  • SNB-19 : 86.61% growth inhibition
  • OVCAR-8 : 85.26% growth inhibition
  • NCI-H460 : 75.99% growth inhibition

These findings suggest that the compound could be developed as a lead candidate for further anticancer drug development .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions the compound as a candidate for treating inflammatory diseases .

Neuroprotective Effects

Preliminary research indicates potential neuroprotective properties of this compound. The mechanism is thought to involve modulation of neuroinflammatory pathways, making it a candidate for conditions such as Alzheimer's disease .

Synthetic Pathways

The synthesis of this compound has been achieved through various synthetic routes:

  • Condensation Reactions : Utilizing readily available starting materials to form the pyridine framework.
  • Functionalization : Introduction of trifluoromethyl groups via nucleophilic substitution methods.

Yield and Purification

The synthesis typically yields moderate to high purity levels (57%-79%) with purification achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine core is susceptible to oxidation, a common feature in related pyridinecarboxamide derivatives. Based on structural analogs:

Reagent/Conditions Outcome Mechanism
KMnO₄ (acidic)Aromatic pyridine formation via dehydrogenationTwo-electron oxidation of the dihydropyridine ring
DDQ (dichlorodicyanoquinone)Selective oxidation of the dihydro moietyRadical-mediated dehydrogenation

The trifluoromethyl group stabilizes the oxidized product through electron-withdrawing effects, favoring aromaticity .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Condition Product Key Observations
6M HCl, reflux, 12 hr3-Pyridinecarboxylic acid derivativeComplete cleavage of the amide bond; trifluoromethyl group remains intact
NaOH (aq.), 80°C, 8 hrSodium carboxylate intermediatepH-dependent yield (optimal at pH 10–12)

The 3,4-dimethylphenyl substituent sterically hinders hydrolysis compared to simpler analogs, requiring prolonged reaction times .

Nucleophilic Substitution

The benzyl moiety’s trifluoromethyl group directs electrophilic/nucleophilic attacks:

Reagent Site Product
NaNH₂, NH₃ (l), −33°CMeta to CF₃ on benzylFluorine displacement (rare, requires strong base)
CuCN, DMF, 120°CPyridine C-4 positionCyanation at activated pyridine position

The trifluoromethyl group’s electron-withdrawing nature deactivates the benzyl ring, limiting substitution to highly reactive systems .

Reduction Reactions

Selective reduction of the carbonyl or dihydro moiety:

Reagent Target Site Outcome
NaBH₄, MeOH2-Oxo groupPartial reduction to alcohol (low yield)
H₂, Pd/C (10 atm)Dihydropyridine ringFull saturation to piperidine derivative

Reductive pathways are less common due to competing side reactions with the carboxamide group .

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group undergoes directed substitution:

Reagent Position Product
HNO₃, H₂SO₄Para to methyl groupsNitro derivative (major)
Br₂, FeBr₃Ortho to methylBrominated analog (moderate regioselectivity)

Steric effects from the dimethyl groups favor para substitution despite the methyl’s ortho/para-directing nature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a. N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

  • Key Differences : Replaces the 3,4-dimethylphenyl group with a 2,4-dimethoxyphenyl substituent.
  • The dimethoxy substitution may alter binding affinity in enzyme-active sites due to steric and electronic effects .

b. N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

  • Key Differences : Substitutes the 3,4-dimethylphenyl group with a 3-bromo-2-methylphenyl moiety and lacks the 3-(trifluoromethyl)benzyl group.
  • Impact : The bromine atom introduces steric bulk and electronegativity, which can enhance halogen bonding interactions in crystal packing or target binding. The absence of the trifluoromethylbenzyl group reduces lipophilicity and may limit cellular uptake .
Functional Analogues with Additional Pharmacophoric Groups

a. AZD9668 (Alvelestat)

  • Structure : N-[[5-(methanesulfonyl)pyridin-2-yl]methyl]-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide.
  • Key Differences : Incorporates a methanesulfonyl-pyridylmethyl group and a pyrazolyl substituent.
  • Impact : The methanesulfonyl group enhances solubility and hydrogen-bonding capacity, while the pyrazolyl moiety contributes to π-π stacking interactions. AZD9668 is a potent human neutrophil elastase (HNE) inhibitor, demonstrating the importance of these groups in target engagement .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Amide Nitrogen) Substituents (Position 1) Biological Target Key Properties/Findings
N-(3,4-Dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide C₂₃H₂₀F₃N₂O₂ 3,4-Dimethylphenyl 3-(Trifluoromethyl)benzyl Proteases/Kinases (hypothesized) High lipophilicity (CF₃ group), moderate steric bulk
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide C₂₂H₁₉F₃N₂O₄ 2,4-Dimethoxyphenyl 3-(Trifluoromethyl)benzyl Not reported Enhanced solubility (OCH₃ groups)
AZD9668 (Alvelestat) C₂₅H₂₃F₃N₄O₄S 5-(Methanesulfonyl)pyridin-2-ylmethyl 3-(Trifluoromethyl)phenyl Human neutrophil elastase IC₅₀ = 0.6 nM (HNE inhibition), clinical Phase II candidate
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide C₁₃H₁₁BrN₂O₂ 3-Bromo-2-methylphenyl None Not reported Forms centrosymmetric dimers via N–H⋯O H-bonds

Research Findings and Mechanistic Insights

  • Role of Trifluoromethyl Group: The 3-(trifluoromethyl)benzyl group in the target compound and AZD9668 enhances binding to hydrophobic pockets in enzymes like HNE, as demonstrated by AZD9668’s nanomolar potency .
  • Substituent Effects on Crystallinity : The 3-bromo-2-methylphenyl analogue forms stable dimers via hydrogen bonds, suggesting that halogenation can improve crystallinity, a critical factor in formulation development .
  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents (e.g., 2,4-dimethoxyphenyl) increase solubility but may reduce cell permeability compared to methyl groups, highlighting a trade-off in drug design .

Preparation Methods

Modified Hantzsch Dihydropyridine Synthesis

The classical Hantzsch reaction employs β-keto esters, aldehydes, and ammonium acetate to construct 1,4-dihydropyridines. For 1,2-dihydro-2-oxopyridines, a tailored approach using ethyl 3-oxo-3-phenylpropanoate and urea under acidic conditions yields the 2-oxo-1,2-dihydro core. Key modifications include:

  • Solvent System : Replacing ethanol with dimethylformamide (DMF) to enhance solubility of aromatic intermediates.
  • Oxidative Aromatization : Controlled oxidation using manganese dioxide selectively converts 1,4-dihydropyridines to pyridones while preserving the 2-oxo group.

Cyclocondensation of β-Keto Amides

Alternative routes involve cyclizing β-keto amides with ammonium acetate in glacial acetic acid. This method directly installs the carboxamide group at position 3, as demonstrated in the synthesis of related quinoline-3-carboxamides. Reaction parameters include:

  • Temperature : Reflux at 110°C for 8–12 hours.
  • Yield Optimization : 70–75% isolated yield after recrystallization from dichloromethane.

Preparation of 3-(Trifluoromethyl)Benzyl Chloride

Continuous Flow Chlorination

Patent CN113200815B discloses a high-efficiency continuous flow process for synthesizing meta-substituted trifluoromethylbenzyl chlorides:

  • Reactor Configuration :
    • Two continuous flow preheaters (70°C)
    • Tubular reactor (residence time: 180 seconds)
  • Reagents :
    • Trifluoromethylbenzene : formaldehyde molar ratio = 1:1.5
    • Chlorosulfonic acid as chlorinating agent
    • Cetyltrimethylammonium bromide (CTAB) phase transfer catalyst (0.003 equiv)
  • Performance Metrics :
    • Conversion: 98.9% (GC)
    • Isolated Yield: 83.5% after vacuum distillation (5 mmHg, 60°C)

This method eliminates dichloromethyl byproducts (<1%) through precise residence time control, critical for subsequent alkylation selectivity.

N-Alkylation of Dihydropyridone Core

Phase-Transfer Catalyzed Benzylation

Introducing the 3-(trifluoromethyl)benzyl group to the pyridone nitrogen employs optimized phase-transfer conditions:

  • Base : Potassium carbonate (2.5 equiv)
  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv)
  • Solvent : Dichloromethane/water biphasic system
  • Temperature : 40°C, 6 hours
  • Yield : 78–82% by HPLC

Kinetic studies show complete N-alkylation within 4 hours, with O-alkylation byproducts suppressed below 3% through controlled stoichiometry.

Carboxamide Formation via Acid Chloride Intermediate

POCl3-Mediated Coupling

The quinoline-3-carboxamide synthesis methodology adapts to pyridine systems:

  • Activation : Treat 1,2-dihydro-2-oxopyridine-3-carboxylic acid (1 equiv) with phosphorus oxychloride (2.2 equiv) at 80°C for 2 hours.
  • Aminolysis : Add 3,4-dimethylaniline (1.05 equiv) dropwise at 0°C, followed by stirring at 25°C for 12 hours.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 3:1).
  • Yield : 68–72% with >99% purity (HPLC).

Direct Coupling Using EDCI/HOBt

Modern peptide coupling agents improve efficiency:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv)
  • Solvent : Anhydrous DMF
  • Temperature : 0°C to 25°C, 24 hours
  • Yield : 85–88% with reduced side reactions.

Integrated Process Flow and Scaling Considerations

Combining these steps into a scalable sequence presents challenges:

Step Parameter Optimal Range Critical Control Points
Dihydropyridone synthesis Reaction time 8–12 hours Oxygen exclusion to prevent over-oxidation
Benzylation Molar ratio (pyridone:benzyl chloride) 1:1.05 Phase transfer catalyst loading
Amide coupling POCl3 equivalents 2.0–2.2 Moisture control during activation

Pilot-scale trials demonstrate:

  • Overall Yield : 59–63% from trifluoromethylbenzene
  • Purity Profile :
    • Related substances: <0.5% (ICH Q3A)
    • Residual solvents: DMF <410 ppm (GC)

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridone H4), 7.85–7.45 (m, 4H, benzyl aromatic), 6.95 (d, J=8.2 Hz, 2H, dimethylphenyl), 5.32 (s, 2H, N-CH2), 2.25 (s, 6H, CH3).
  • ¹³C NMR : 165.8 (C=O), 154.2 (C2), 140.1 (CF3-C), 21.4/19.8 (CH3).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms:

  • Dihedral Angles : 85.2° between pyridone and benzyl planes.
  • Hydrogen Bonding : N-H···O=C interactions stabilize the amide conformation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized for higher yields?

Answer: The compound is synthesized via coupling reactions between pyridinecarboxylic acid derivatives and substituted anilines. A typical protocol involves refluxing 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid as a catalyst, followed by crystallization from methanol . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Catalyst screening : Acid catalysts (e.g., p-TsOH) improve amide bond formation.
  • Temperature control : Prolonged reflux (~12–24 hours) ensures complete conversion.
    Yield and purity can be further improved using column chromatography or recrystallization .

Advanced: How can researchers resolve discrepancies in tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) observed in dihydropyridinecarboxamide derivatives?

Answer: Contradictory tautomer reports require multi-technique validation:

  • X-ray crystallography : Determines solid-state structure (e.g., keto-amine dominance due to intramolecular N–H⋯O hydrogen bonding) .
  • Solution NMR : Observes tautomeric equilibria via chemical shift analysis (e.g., absence of hydroxy proton signals confirms keto form).
  • Computational modeling : Density Functional Theory (DFT) calculates relative stability of tautomers .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer: Essential methods include:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and electronic environments .
  • X-ray crystallography : Resolves molecular conformation, hydrogen bonding, and packing .
  • HPLC : Quantifies purity (>98%) and detects byproducts .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: What strategies are recommended to study the trifluoromethyl benzyl group’s impact on reactivity and bioactivity?

Answer: Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., Cl, Br, CH₃) at the benzyl position .
  • Kinetic assays : Measure reaction rates (e.g., nucleophilic substitution) to assess electronic effects of the CF₃ group .
  • Biological screening : Compare inhibitory activity against target enzymes (e.g., kinases) using fluorogenic assays .

Basic: How can intramolecular hydrogen bonding be experimentally confirmed in this compound?

Answer: Key methods:

  • X-ray crystallography : Directly visualizes hydrogen bond distances (e.g., N–H⋯O = 2.02 Å) and dimer formation .
  • IR spectroscopy : Identifies characteristic N–H (~3200 cm⁻¹) and C=O (~1680 cm⁻¹) stretching frequencies .

Advanced: How can computational chemistry complement experimental data to predict metabolic pathways?

Answer: Integrate the following:

  • Molecular docking : Predicts binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) .
  • DFT calculations : Identifies reactive sites (e.g., electron-deficient pyridine ring) prone to oxidation .
  • In vitro metabolism : Validate predictions using liver microsomes and LC-MS to detect metabolites .

Basic: What experimental design considerations are critical for stability studies under varying pH and temperature?

Answer: Key factors include:

  • Accelerated stability testing : Expose the compound to extreme conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
  • pH buffers : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to assess hydrolysis susceptibility.
  • Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf life .

Advanced: How can halogen substitution (e.g., Br vs. CF₃) influence crystallographic packing and solubility?

Answer:

  • Crystallography : Larger halogens (e.g., Br) increase molecular volume, altering packing efficiency and π-π stacking .
  • Solubility : Trifluoromethyl groups enhance lipophilicity (logP), reducing aqueous solubility but improving membrane permeability .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F⋯H contacts) to rationalize packing differences .

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